Tetragastrin

Description

Historical Context of Discovery and Early Research on Tetragastrin (B1682758)

The story of this compound is intrinsically linked to the research on the gastrointestinal hormone gastrin. In 1905, John Edkins proposed the existence of a hormone, which he named "gastrin," that was released by the stomach and stimulated acid secretion. nih.govjpp.krakow.pl It wasn't until 1964 that Roderic Alfred Gregory and his team successfully purified and determined the structure of gastrin, revealing it to be a 17-amino acid polypeptide. nih.govnih.gov

A groundbreaking discovery followed this elucidation: the biological activity of the entire 17-amino acid chain of gastrin was found to reside in its C-terminal four amino acids. nih.govmdpi.com This active fragment, a tetrapeptide, was named this compound. wikipedia.org This finding had immediate and significant consequences for research. Synthesizing the much smaller this compound was considerably more cost-effective than producing the full-length gastrin-17 peptide. mdpi.com This made it an accessible tool for clinical and basic studies, particularly for investigating gastric acid secretion and its role in conditions like duodenal ulcers. mdpi.com In 1966, the utility of this compound as a gastric secretagogue was thoroughly examined, establishing that it possessed the same physiological properties as pentagastrin (B549294) (a synthetic analogue) with minimal side effects. jpp.krakow.pljpp.krakow.pl

Definition and Peptide Chemistry Nomenclature of this compound

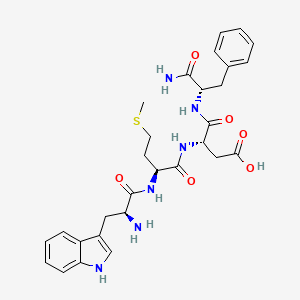

This compound is classified as an oligopeptide, specifically a tetrapeptide, meaning it is composed of four amino acids linked by peptide bonds. wikipedia.orgebi.ac.uk The sequence of these amino acids is L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalanine, with the C-terminus being an amide. ebi.ac.uknih.govebi.ac.uk Therefore, its sequence is often written as Trp-Met-Asp-Phe-NH₂. ebi.ac.ukwikipedia.org

From a chemical nomenclature perspective, this compound is systematically named according to IUPAC conventions. While several variations exist, a common IUPAC name is (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid. nih.gov It is the smallest peptide fragment of gastrin that exhibits the same physiological and pharmacological activities as the native hormone. wikipedia.orgnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₃₆N₆O₆S nih.gov |

| Molecular Weight | 596.7 g/mol nih.gov |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid nih.gov |

| CAS Number | 1947-37-1 nih.gov |

Relationship to the Gastrin and Cholecystokinin (B1591339) Peptide Families

A few years after the structure of gastrin was identified, the structure of the intestinal hormone cholecystokinin (CCK) was also determined. mdpi.com This revealed a remarkable homology between the two peptide families. mdpi.com Specifically, CCK shares the exact same C-terminal bioactive tetrapeptide sequence as gastrin. mdpi.com This common fragment, Trp-Met-Asp-Phe-NH₂, is therefore also referred to as cholecystokinin tetrapeptide or CCK-4. ebi.ac.ukwikipedia.orgmedchemexpress.com

This shared sequence is highly significant, as it has been exceptionally well-preserved through 600 million years of evolution, underscoring its biological importance. mdpi.com Both gastrin and CCK peptides bind to CCK receptors, which are divided into two main subtypes: CCK-A (for 'alimentary') and CCK-B (for 'brain'). nih.gov The CCK-B receptor is also known as the gastrin receptor. nih.gov this compound, or CCK-4, acts as an agonist at these receptors, particularly the CCK-B/gastrin receptor, to exert its effects. medchemexpress.com While larger forms of CCK (like CCK-8 or CCK-58) have a variety of roles in the gastrointestinal system and the central nervous system, CCK-4's actions are primarily associated with the functions mediated by the C-terminal sequence, such as the stimulation of gastric secretion and certain central nervous system effects. ebi.ac.ukwikipedia.org

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) | Family/Classification |

|---|---|---|

| This compound | Gastrin tetrapeptide, CCK-4, Cholecystokinin tetrapeptide nih.govmedkoo.com | Peptide Hormone Fragment |

| Gastrin | Gastrin-17 | Gastrin Peptide Family |

| Cholecystokinin | CCK, CCK-33, CCK-58 | Cholecystokinin Peptide Family |

| Pentagastrin | BOC-Ala-Trp-Met-Asp-Phe-NH₂ | Synthetic Peptide |

| Histamine (B1213489) | - | Biogenic Amine |

| Cimetidine (B194882) | - | H2-receptor antagonist medchemexpress.com |

Properties

IUPAC Name |

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956595 | |

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-91-3 | |

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Conformational Dynamics of Tetragastrin

Primary Amino Acid Sequence Analysis and Amidation

Tetragastrin (B1682758) is a tetrapeptide with the amino acid sequence L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide. nih.govebi.ac.uk This sequence, often abbreviated as Trp-Met-Asp-Phe-NH2, is crucial for its biological function. nih.govebi.ac.uk The molecule is characterized by the presence of four L-amino acids linked by peptide bonds. A key feature of this compound is the amidation of the C-terminal phenylalanine residue. nih.gov This modification, where the typical carboxylic acid group is replaced by a primary amide, is significant for its activity.

| Property | Description |

| Full Name | L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide |

| Abbreviation | Trp-Met-Asp-Phe-NH2 |

| Amino Acid Sequence | Tryptophan - Methionine - Aspartic Acid - Phenylalanine |

| C-terminal Modification | Amidation |

Conformational Studies in Aqueous Solutions and Other Media

The three-dimensional shape of this compound is not fixed and changes depending on its environment. Studies have explored its conformation in different solvents, revealing significant variability. In dimethyl sulfoxide (B87167) (DMSO), a non-aqueous solvent, this compound tends to adopt a folded, compact conformation where the aromatic rings of tryptophan and phenylalanine are close to each other. researchgate.net This folded structure is thought to be important for its biological activity. researchgate.net

Conversely, in an aqueous solution, which mimics a more physiological environment, this compound favors an extended conformation. researchgate.netoup.com In this form, the aromatic rings at both ends of the peptide are far apart, and the more water-loving (hydrophilic) parts of the molecule are exposed to the surrounding water. researchgate.netoup.com This extended structure is quite different from the compact form observed in DMSO. researchgate.net

Computational Modeling and Simulation Approaches

Computational methods, such as Monte Carlo simulations, have been instrumental in understanding the conformational possibilities of this compound. researchgate.netoup.com These simulations model the peptide in a continuous medium, allowing researchers to predict the most likely shapes the molecule will adopt. oup.com By calculating the potential energy of different conformations, including interactions with the solvent, these models can determine the most stable structures. oup.com

For instance, simulations have shown that the folded conformation in DMSO is stabilized by interactions between the peptide and the solvent molecules. researchgate.net In contrast, simulations in an aqueous environment indicate that the extended form is more energetically favorable due to the hydration of the peptide. oup.com These computational approaches provide valuable insights that complement experimental findings. nih.govmaynoothuniversity.ie

Spectroscopic Characterization of Peptide Conformations

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been used to experimentally probe the conformation of this compound in solution. researchgate.netacs.orgnih.gov NMR spectroscopy can provide detailed information about the distances between specific atoms within the molecule, helping to distinguish between folded and extended forms. researchgate.netnih.gov CD spectroscopy provides information about the secondary structure of the peptide, such as the presence of β-sheets. ebi.ac.uk

The results from these spectroscopic studies are consistent with the findings from computational models, confirming that this compound adopts different conformations in different media. researchgate.net For example, NMR data supports the compact structure in DMSO. researchgate.net

Self-Assembling Properties and Supramolecular Structures in Research

Under certain conditions, this compound molecules can self-assemble into larger, ordered structures. ebi.ac.uk The nature of these supramolecular assemblies is highly dependent on the pH of the solution. ebi.ac.ukresearchgate.net

At low pH: this compound has low solubility and tends to form microcrystals. ebi.ac.ukresearchgate.net

At higher pH: Its solubility increases, and at sufficient concentrations, the peptide monomers assemble into amyloid-like fibrils. ebi.ac.uk

These fibrils are a type of supramolecular structure characterized by a high degree of order, with the individual peptide molecules arranged in β-sheets. ebi.ac.uk Interestingly, these different assembled forms are reversible and can be interconverted by changing the pH. ebi.ac.ukresearchgate.net This ability to form and dissolve organized structures is relevant to the storage and release of peptide hormones in the body. ebi.ac.ukresearchgate.net

Chirality and Stereochemical Considerations in Peptide Structure

The amino acids that make up this compound are chiral, meaning they exist in left-handed (L) and right-handed (D) forms, which are non-superimposable mirror images of each other. msu.edulibretexts.org In naturally occurring peptides and proteins, the L-form of amino acids is almost exclusively used. This compound is composed of L-amino acids: L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalanine. nih.govebi.ac.uk

Biosynthesis, Metabolic Processing, and Degradation Pathways of Tetragastrin

Endogenous Formation from Precursor Peptides in Biological Systems

Tetragastrin (B1682758) is not synthesized directly but is the active C-terminal sequence of larger gastrin hormones, which are produced through a multi-step post-translational processing of a precursor molecule. mdpi.comnih.gov This process begins with the gastrin gene (GAST), located on chromosome 17, which encodes a 101-amino acid preprohormone called preprogastrin. atlasgeneticsoncology.orgmdpi.com

The key stages of endogenous formation are:

Initial Translation and Signal Peptide Cleavage: The GAST gene is transcribed and translated into preprogastrin. atlasgeneticsoncology.org This precursor contains a 21-amino acid N-terminal signal sequence that directs it into the endoplasmic reticulum. atlasgeneticsoncology.org A membrane-bound signal peptidase then cleaves this signal sequence, yielding the 80-amino acid peptide, progastrin. atlasgeneticsoncology.orgmdpi.com

Post-Translational Modifications in the Secretory Pathway: As progastrin moves from the endoplasmic reticulum through the Golgi apparatus, it undergoes further modifications. These can include O-sulfation of tyrosine residues and phosphorylation of serine residues, which occur in the trans-Golgi network before the peptide is sorted into secretory granules. atlasgeneticsoncology.orgnih.gov

Proteolytic Cleavage into Active Gastrins: Within the maturing secretory granules, progastrin is cleaved at specific sites by endopeptidases known as prohormone convertases (PCs). atlasgeneticsoncology.orgportlandpress.com

PC1/3 cleaves after paired arginine residues (Arg³⁶-Arg³⁷ and Arg⁷³-Arg⁷⁴), a key step in producing gastrin-34 (G34). atlasgeneticsoncology.orgportlandpress.com

PC2 primarily cleaves at a paired lysine (B10760008) site (Lys⁵³-Lys⁵⁴) to process G34 into the smaller, more potent gastrin-17 (G17). atlasgeneticsoncology.org

Final Amidation: Following cleavage by convertases, the enzyme carboxypeptidase E removes the residual basic residues. atlasgeneticsoncology.org This generates glycine-extended intermediates (e.g., G17-Gly). The final and essential step for biological activity is the conversion of the C-terminal glycine (B1666218) into an amide group (-NH₂) by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). oup.com This amidation results in the mature, active forms of gastrin (e.g., G17), all of which terminate with the Trp-Met-Asp-Phe-NH₂ sequence of this compound. nih.govoup.com

While various forms of gastrin circulate, the C-terminal tetrapeptide sequence is the common structural element responsible for their biological function. mdpi.comnih.gov

Enzymatic Cleavage and Proteolytic Degradation Mechanisms

The biological activity of this compound is short-lived due to its rapid breakdown by various peptidases. wikipedia.orgebi.ac.uk This enzymatic degradation is a critical factor in regulating its physiological effects.

Several enzymes have been identified that hydrolyze and inactivate this compound and its analogues. A primary enzyme involved in this process is a metalloproteinase that closely resembles or is identical to angiotensin-converting enzyme (ACE). researchgate.net Research using gastrin analogues and gastric mucosal cell preparations has shown that this ACE-like enzyme specifically cleaves the peptide bond between methionine (Met) and aspartic acid (Asp), releasing the C-terminal dipeptide Asp-Phe-NH₂. researchgate.net This cleavage is sensitive to temperature and pH and can be inhibited by metalloproteinase inhibitors like captopril. researchgate.net

Additionally, as a peptide administered intravenously, this compound is subject to rapid degradation by various plasma protease enzymes, contributing to its short duration of action. wikipedia.orgebi.ac.uk The introduction of modified, non-natural peptide bonds (pseudo-peptide bonds) can render analogues of this compound stable and resistant to this enzymatic hydrolysis. researchgate.netspringernature.com

| Enzyme/Enzyme System | Action on this compound/Analogues | Resulting Products | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE)-like enzyme | Hydrolyzes the Met-Asp peptide bond | C-terminal dipeptide (Asp-Phe-NH₂) | researchgate.net |

| Plasma Proteases | General proteolytic degradation | Inactive peptide fragments | wikipedia.orgebi.ac.uk |

The biological half-life of this compound is very short, estimated to be only a few minutes. wikipedia.org This brief duration is a direct consequence of its susceptibility to rapid enzymatic degradation by proteases in the plasma and at target tissues. wikipedia.orgcreative-peptides.com The constant activity of these peptidases ensures that the signaling initiated by this compound is tightly controlled and transient.

Strategies to enhance the therapeutic potential of peptides like this compound often focus on overcoming this rapid degradation. Chemical modifications that increase resistance to proteases, such as lipidation (attaching a fatty acid) or creating prodrugs, can significantly extend the peptide's plasma half-life and bioavailability. creative-peptides.comnih.govnih.govnih.gov For instance, lipophilization can shield the peptide from enzymatic attack, thereby prolonging its activity. nih.govnih.gov

Role of Specific Peptidases in this compound Inactivation

Cellular Mechanisms of Peptide Repair and Modification

Peptides and proteins are susceptible to spontaneous, non-enzymatic damage over time. One such form of damage is the isomerization of aspartyl residues into isoaspartyl residues, which alters the peptide backbone and can inactivate the molecule. pnas.orgacs.org Cells possess repair mechanisms to counteract this type of damage.

In the case of this compound, the L-aspartic acid residue can spontaneously convert into an L-isoaspartyl form, where the peptide bond shifts from the main chain to the side-chain carboxyl group of the aspartate. pnas.org This altered peptide, [iso-Asp³]this compound, is a substrate for a specific repair enzyme: protein carboxyl methyltransferase. pnas.org

The repair process unfolds in a series of steps:

Recognition and Methylation: The protein carboxyl methyltransferase recognizes the abnormal isoaspartyl linkage and catalyzes the transfer of a methyl group from S-adenosylmethionine to the free carboxyl group of the isoaspartyl residue. pnas.orgacs.org

Succinimide (B58015) Intermediate Formation: The resulting methyl-esterified peptide is highly unstable and rapidly and spontaneously demethylates to form a cyclic succinimide intermediate. pnas.orgacs.org

Hydrolysis to Normal and Iso-Forms: This succinimide intermediate then spontaneously hydrolyzes. While this hydrolysis can yield both the original L-isoaspartyl form (approximately 80%) and the corrected, normal L-aspartyl this compound (approximately 20%), the re-formation of the iso-form allows it to re-enter the repair cycle. pnas.org

Through repeated cycles of methylation and hydrolysis, a significant portion of the damaged isoaspartyl peptide can be converted back to its normal, functional form. pnas.org This repair pathway demonstrates a cellular mechanism for maintaining the structural integrity and function of peptides like this compound. A limiting factor in the efficiency of this repair is a side reaction where the succinimide intermediate can racemize, leading to the formation of D-aspartyl and D-isoaspartyl forms. pnas.org

| Step | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| 1. Damage | Spontaneous conversion of L-aspartyl residue to L-isoaspartyl residue. | This compound | pnas.org |

| 2. Recognition & Methylation | Enzymatic methylation of the L-isoaspartyl residue. | Protein carboxyl methyltransferase, S-adenosylmethionine | pnas.orgacs.org |

| 3. Succinimide Formation | Spontaneous demethylation to form a succinimide intermediate. | Methylated [iso-Asp³]this compound | pnas.org |

| 4. Hydrolysis & Repair | Spontaneous hydrolysis of the succinimide to yield a mix of normal this compound and [iso-Asp³]this compound, which can re-enter the cycle. | Succinimide intermediate | pnas.org |

Molecular Pharmacology and Receptor Interactions of Tetragastrin

Agonist Activity at Cholecystokinin-2 / Gastrin Receptors

Tetragastrin (B1682758) functions as an agonist at the cholecystokinin-2 (CCK-2), also known as the gastrin receptor. medchemexpress.comchemsrc.comapexbt.com These receptors are members of the G-protein coupled receptor (GPCR) family and are primarily found in the brain and the gastrointestinal tract, particularly on parietal and enterochromaffin-like (ECL) cells in the stomach. abcam.comidrblab.netjci.orgumich.edu The interaction of this compound with CCK-2 receptors initiates a cascade of intracellular events that mediate its physiological effects, most notably the stimulation of gastric acid secretion. chemsrc.comapexbt.commedchemexpress.com

The binding of gastrin and its analogues, including this compound, to the CCK-2 receptor is a critical step in initiating its biological activity. The carboxy-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, represents the minimal fragment of gastrin required for full biological activity. bioscientifica.com

Receptor Binding Kinetics and Affinity Studies

The affinity of this compound for the CCK-2 receptor has been characterized through various binding assays. The CCK-2 receptor binds both gastrin and cholecystokinin (B1591339) (CCK) with high affinity. Studies have shown that modifications to the tetrapeptide structure can significantly impact binding affinity. For instance, while the core tetrapeptide is essential, alterations can reduce affinity. nih.gov

The binding kinetics of ligands to the CCK-2 receptor are crucial for their biological function. The affinity of various radiolabeled gastrin analogues for the CCK-2 receptor has been determined, with IC50 values (the concentration of a ligand that displaces 50% of a radioligand from its receptor) typically in the nanomolar range. researchgate.net For example, a study using a human tumor cell line expressing CCK-B/gastrin receptors found that the receptor displayed similar affinities for both cholecystokinin octapeptide (CCK8) and gastrin. nih.gov

| Ligand | Receptor Subtype | Cell/Tissue Type | Affinity (IC50/Kd) | Reference |

|---|---|---|---|---|

| A-57696 | CCK-B (cortical) | Guinea Pig Cerebral Cortex | 25 nM (IC50) | nih.gov |

| A-57696 | CCK-A (pancreatic) | Guinea Pig Pancreas | 15 µM (IC50) | nih.gov |

| A-57696 | CCK-A (gall bladder) | Guinea Pig Gall Bladder | 19 µM (Kd) | nih.gov |

| Boc-Trp-Gly-Asp-Phe-NH2 | Central CCK Receptors | Mouse Cerebral Cortex | 2 x 10-6 M (Ki) | nih.gov |

| Unlabeled CCK 33 | CCK Receptor | Isolated Rat Pancreatic Islets | 2 nM (half-maximal inhibition) | nih.gov |

Specificity and Selectivity Profiles for CCK Receptor Subtypes (CCK-A vs. CCK-B)

The cholecystokinin receptor family consists of two main subtypes: CCK-A (alimentary) and CCK-B (brain). medchemexpress.com While there is significant sequence homology between the two, they exhibit different affinities for various ligands. The CCK-A receptor shows a much higher affinity for sulfated CCK than for gastrin, whereas the CCK-B receptor binds both sulfated and non-sulfated CCK and gastrin with similarly high affinity.

This compound, being the C-terminal fragment of gastrin, primarily targets the CCK-B receptor. chemsrc.comapexbt.comabcam.com Research has demonstrated the selectivity of various analogues. For example, the analogue A-57696 was found to be selective for cortical CCK-B receptors over pancreatic CCK-A receptors. nih.gov Conversely, other synthetic tetrapeptide analogues have been developed to be potent and selective agonists for the CCK-A receptor. nih.govnih.gov The differential requirements for activation between CCK-A and CCK-B receptors have been highlighted by studies showing that a compound can act as an antagonist at CCK-A receptors while being a partial agonist at CCK-B/gastrin receptors. nih.gov

Intracellular Signal Transduction Pathways Activated by this compound

Upon binding of this compound to the CCK-2 receptor, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. These pathways ultimately mediate the physiological responses associated with gastrin, such as gastric acid secretion and cell growth. umich.educapes.gov.br

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The CCK-2 receptor is a classic example of a GPCR that couples to G proteins to initiate its signaling. idrblab.net Specifically, the CCK-2 receptor primarily couples to the Gq class of G proteins. This coupling activates downstream effector enzymes and leads to the generation of second messengers. Both CCK-1 and CCK-2 receptors are characterized by sequence fingerprints typical of family I GPCRs, which are crucial for receptor activation.

Regulation of Adenylate Cyclase Activity

The interaction of this compound with its receptor can influence the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Studies in rat gastric mucosa have shown that this compound can stimulate adenylate cyclase activity. medchemexpress.com This effect is distinct from the stimulation of adenylate cyclase by histamine (B1213489), indicating that they act via different receptors. medchemexpress.comchemsrc.com Interestingly, the H2-receptor antagonist cimetidine (B194882) was found to inhibit histamine-stimulated adenylate cyclase activity but potentiated the stimulation by this compound. medchemexpress.comchemsrc.com While both CCK-1 and CCK-2 receptors can activate Gq proteins, only the CCK-1 receptor is also capable of coupling to Gs proteins to stimulate adenylate cyclase.

Activation of Phosphatidylinositol Signaling Pathways

A primary signaling pathway activated by the CCK-2 receptor is the phosphatidylinositol pathway. idrblab.netnih.gov Upon receptor activation, the associated Gq protein stimulates phospholipase C (PLC). abcam.comumich.edu PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govannualreviews.org

Modulation of Intracellular Calcium Dynamics

This compound, the C-terminal tetrapeptide of gastrin, exerts a significant influence on intracellular calcium dynamics, a key second messenger in numerous cellular processes. nih.gov As an agonist of the cholecystokinin (CCK) receptors, particularly the CCK2 receptor, this compound's binding initiates a cascade of intracellular events. medchemexpress.commedchemexpress.com In the context of gastric acid secretion, mature gastrins act on enterochromaffin-like (ECL) cells, stimulating the release of histamine. This process is dependent on an increase in intracellular calcium, which can be sourced from both internal stores and the influx of extracellular calcium through channel activation. nih.gov

While gastrin itself and acetylcholine (B1216132) can directly stimulate parietal cells to secrete acid, this action is also coupled to an increase in intracellular calcium. nih.govresearchgate.net Research on various cell types, including human colon cancer cells, has demonstrated that gastrin can induce phosphatidylinositol hydrolysis, a process that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This elevation of intracellular free calcium is a critical step in mediating the physiological effects of this compound.

Table 1: Effects of this compound on Intracellular Calcium Signaling

| Cell Type | Receptor | Signaling Pathway Activated | Effect on Intracellular Calcium |

|---|---|---|---|

| Gastric Enterochromaffin-like (ECL) Cells | CCK2 | Phospholipase C activation, IP3 generation | Release from intracellular stores, potential influx |

| Gastric Parietal Cells | CCK2 | Phospholipase C activation, IP3 generation | Increase in intracellular concentration |

| Human Colon Cancer Cells | Gastrin/CCK2 | Phosphatidylinositol hydrolysis | Increase in intracellular concentration |

Gene Expression Regulation: Induction of Immediate Early Genes (e.g., c-fos)

This compound plays a role in regulating gene expression, notably through the induction of immediate early genes like c-fos. This has been demonstrated to be a crucial aspect of the proliferative actions of gastrin. bioscientifica.com Studies have shown that gastrin upregulates c-fos expression in various cell types, including enterochromaffin-like (ECL) cells, fibroblasts, and the pancreatic tumor cell line AR42J. bioscientifica.com However, it is noteworthy that c-fos expression is not enhanced in parietal cells of the stomach upon gastrin stimulation, the very cells responsible for acid secretion. bioscientifica.com

The four C-terminal amino acids of gastrin-17, which constitute this compound, are essential for the induction of c-fos gene expression. bioscientifica.com The amidation of the C-terminal phenylalanine has been identified as an absolute requirement for this biological activity. bioscientifica.com Further research utilizing an in vitro gastrin-specific bioassay with a c-fos-luciferase reporter gene in the rat exocrine pancreatic tumor cell line AR42JB13 has corroborated the significance of the C-terminal region of gastrin-17 in inducing c-fos expression. bioscientifica.com In these experimental models, while gastrin-17 effectively upregulates c-fos gene expression, Gly-extended gastrin shows no such effect. bioscientifica.com

Table 2: this compound's Influence on c-fos Gene Expression

| Cell Line/Type | Experimental Observation | Reference |

|---|---|---|

| AR42J (Rat pancreatic tumor) | Gastrin-17 upregulates c-fos expression, while Gly-extended gastrin has no effect. | bioscientifica.com |

| AR42JB13 (Rat exocrine pancreatic tumor) | The four carboxy-terminal amino acids of gastrin-17 are essential for inducing c-fos gene expression. | bioscientifica.com |

| Enterochromaffin-like (ECL) cells | Gastrin stimulates the expression of early response genes like c-fos. | bioscientifica.com |

| Fibroblasts | Gastrin has been shown to upregulate c-fos expression. | bioscientifica.com |

| Parietal cells | Gastrin stimulation does not enhance c-fos expression. | bioscientifica.com |

Cross-Talk and Interplay with Other Receptor Systems in Experimental Models

Interactions with Histamine H2-Receptors

The interplay between this compound and histamine H2-receptors is a key aspect of its physiological function, particularly in the regulation of gastric acid secretion. This compound and histamine activate adenylate cyclase in the rat gastric mucosa through distinct receptors. medchemexpress.commedchemexpress.com Cimetidine, an antagonist of histamine H2-receptors, has been shown to inhibit the stimulatory effect of histamine on adenylate cyclase activity in vitro. Interestingly, cimetidine can activate the stimulation of adenylate cyclase by this compound. medchemexpress.commedchemexpress.com

In chicken preparations, cimetidine has been observed to significantly depress the maximal acid secretory response to not only histamine but also to this compound. researchgate.net This suggests an involvement of a histamine-related mechanism in the actions of this compound. researchgate.net The release of histamine from ECL cells, stimulated by gastrin, subsequently acts on H2-receptors on parietal cells to stimulate acid secretion. researchgate.net This indicates an indirect pathway through which this compound exerts its effects via the histamine system.

Modulation of Nitric Oxide (NO) Signaling

This compound's effects on gastric mucin synthesis are intricately linked to nitric oxide (NO) signaling. physiology.orgphysiology.org In studies on rat gastric mucosa, the this compound-induced increase in the incorporation of [3H]glucosamine into mucin in the corpus mucosa was completely blocked by an inhibitor of nitric oxide synthase (NOS). physiology.orgphysiology.org This blockade was reversible with the co-administration of L-arginine, the substrate for NOS. physiology.orgphysiology.org

This finding strongly suggests that NO mediates the stimulatory effect of this compound on mucin biosynthesis. physiology.orgphysiology.org In contrast, the stimulation of mucin synthesis by histamine and carbachol (B1668302) was not affected by the NOS inhibitor. physiology.org Furthermore, NOS immunoreactivity was found to be limited to the surface mucous cells, the same cells where this compound's stimulatory effect on mucin synthesis is observed. physiology.orgphysiology.org This colocalization provides further evidence for the direct involvement of NO in the local action of this compound on these specific gastric cells.

Table 3: this compound and Nitric Oxide Signaling in Gastric Mucin Synthesis

| Experimental Condition | Effect on Mucin Synthesis | Role of NO |

|---|---|---|

| This compound alone | Increased [3H]glucosamine incorporation | - |

| This compound + NOS inhibitor | No increase in [3H]glucosamine incorporation | Blockade of this compound's effect |

| This compound + NOS inhibitor + L-arginine | Increased [3H]glucosamine incorporation | Reversal of inhibition |

| Histamine + NOS inhibitor | Increased mucin synthesis | No significant effect |

| Carbachol + NOS inhibitor | Increased mucin synthesis | No significant effect |

Influence on Neurotransmitter Systems (e.g., Glutamate (B1630785), Neuropeptide Y)

This compound, also known as cholecystokinin-4 (CCK-4), exhibits significant interactions with various neurotransmitter systems in the central nervous system. ebi.ac.uk In animal models, the neuropeptide S (NPS) system, which modulates both GABA and glutamate neurotransmission, has been implicated in the response to CCK-4 induced panic. ebi.ac.uk Specifically, variations in the neuropeptide S receptor gene have been shown to modulate glutamate and glutamine levels in the anterior cingulate cortex during a CCK-4 challenge. ebi.ac.uk

Furthermore, there is a well-documented interplay between this compound and the neuropeptide Y (NPY) system. ebi.ac.uknih.gov Studies in mice have demonstrated that NPY can attenuate the anxiety- and depression-like effects induced by CCK-4. nih.gov The anxiogenic effects of CCK-4 were potentiated by a NPY Y1 receptor antagonist, while NPY and a NPY Y1 receptor agonist reversed these effects. ebi.ac.uknih.gov This suggests a modulatory role for the NPY system, acting through Y1 receptors, in the behavioral responses elicited by this compound. ebi.ac.uknih.gov

Physiological and Cellular Roles of Tetragastrin in Preclinical Research Models

Regulation of Gastric Secretory Functions in Experimental Systems

Tetragastrin (B1682758) plays a crucial role in modulating the secretory functions of the stomach, influencing both acid and mucin production.

Stimulation of Gastric Acid Secretion Mechanisms

This compound is a potent stimulator of gastric acid secretion. google.com.najpp.krakow.pl Its primary mechanism of action involves an indirect pathway by stimulating enterochromaffin-like (ECL) cells to release histamine (B1213489). jpp.krakow.plnih.gov Histamine then acts on H2 receptors on parietal cells, triggering the secretion of hydrochloric acid. jpp.krakow.plnih.gov While gastrin receptors (CCK-2 receptors) are present on parietal cells, the histamine-mediated pathway is considered the major route for gastrin-stimulated acid secretion. jpp.krakow.plnaspghan.org The administration of this compound in animal models, such as rats, leads to a discernible reduction in gastric pH and an increase in acid secretion. google.com.na In conscious dogs, this compound administration also effectively stimulates gastric acid output. Prolonged administration in rats has been shown to result in a significant increase in gastric acid secretion. nih.gov

Modulation of Gastric Mucin Biosynthesis and Secretion

This compound has demonstrated a significant impact on the synthesis and secretion of gastric mucin, a key component of the protective mucosal barrier. medchemexpress.commedchemexpress.com In rat models, this compound administration has been shown to enhance gastric mucosal protection by increasing mucin content in both the mucus gel and the surface mucosal layer. medchemexpress.commedchemexpress.com Studies using cultured rat corpus mucosa revealed that this compound stimulates the incorporation of precursors like [3H]glucosamine and [35S]sulfate into mucin. nih.gov This stimulatory effect on mucin biosynthesis appears to be mediated by nitric oxide (NO) and is localized to the surface mucous cells of the gastric oxyntic mucosa. physiology.org Interestingly, the stimulatory effect of this compound on mucin biosynthesis was observed in young rats but was absent in older rats, a change attributed to an age-related decline in nitric oxide synthase function in the surface mucous cells. nih.gov

However, the effect of this compound on mucin biosynthesis is not uniform across the stomach. In vitro studies have shown that while this compound stimulates mucin biosynthesis in the corpus, it has no significant effect in the antral region of the rat stomach. physiology.org Furthermore, the stimulatory effect on corpus mucin synthesis is primarily on the glycosylation step, with no significant change in the incorporation of the amino acid precursor [14C]threonine. physiology.org The CCK-B/gastrin receptor is implicated in the stimulation of mucus secretion and accumulation in the rat gastric mucosa. nih.gov

Effects on Specific Gastric Cell Populations (e.g., Parietal Cells, Enterochromaffin-like Cells)

This compound exerts its effects through interactions with specific cell types in the gastric mucosa, most notably parietal cells and enterochromaffin-like (ECL) cells. nih.govnih.gov Both cell types possess gastrin receptors (CCK-2 receptors). naspghan.orgnih.gov

Gastrin, and by extension this compound, stimulates parietal cells to secrete acid, although this is largely an indirect effect mediated by histamine released from ECL cells. jpp.krakow.plnih.govannualreviews.org While gastrin can directly stimulate parietal cells, this effect is less prominent than the histamine-mediated pathway. jpp.krakow.plannualreviews.org In isolated parietal cells from the African rodent Mastomys natalensis, gastrin was shown to elicit acid secretion. nih.gov

The primary target for the secretory effects of this compound is the ECL cell. jpp.krakow.plnih.gov Gastrin potently stimulates ECL cells to release histamine, which in turn is the principal stimulant of acid secretion from parietal cells. jpp.krakow.plnih.gov Beyond secretion, gastrin also has a trophic, or growth-promoting, effect on ECL cells. nih.gov In contrast, gastrin does not appear to have a similar trophic effect on parietal cells. nih.gov Studies have shown that gastrin activates the Ras-MAP kinase pathway, a key signaling cascade for cell proliferation, in ECL cells but not in parietal cells. nih.gov

Impact on Gastrointestinal Motility and Electrophysiological Activity in Animal Models

In addition to its secretory functions, this compound also influences the motor activity of the upper gastrointestinal tract.

Influence on Stomach and Duodenum Contractile Patterns

In conscious dogs, this compound administration alters the contractile activity of the stomach, changing it from a fasted pattern to a regular contraction pattern typically seen after a meal. nih.govresearchgate.net The strength of these regular contractions is dependent on the dose of this compound administered. nih.gov In sheep, in vitro studies have shown that gastrin peptides, including this compound, stimulate the longitudinal and circular muscles of the omasum and abomasum (the equivalent of the simple stomach in ruminants). nih.gov This effect is mediated through both direct action on the muscle and stimulation of cholinergic neurons. nih.gov

Alterations in Basal Electric Rhythm

This compound has been shown to modulate the basal electric rhythm, also known as slow waves, in the stomach and duodenum of conscious dogs. nih.govresearchgate.net Administration of this compound leads to a shortening of the basal electric rhythm interval in both the stomach and duodenum, an effect that is dose-dependent. nih.govresearchgate.net This shortening of the interval was observed to last for 60 to 90 minutes after intramuscular injection. nih.gov However, this compound was found to have no consistent effect on the propagation velocity of the stomach's electrical activity. nih.govresearchgate.net

Modulatory Effects on Cell Proliferation and Trophic Actions in Experimental Cells/Tissues

This compound demonstrates significant modulatory effects on cell proliferation and exhibits trophic actions in various experimental models. These effects are particularly prominent in the gastrointestinal tract.

Mechanisms of Growth Factor-like Actions

The growth factor-like actions of this compound are primarily mediated through its interaction with the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. bioscientifica.com This interaction triggers a cascade of intracellular signaling events that are associated with cell growth and proliferation. nih.gov

Research using the AR42J rat pancreatic tumor cell line, which expresses the CCK2 receptor, has shown that gastrin-17, a larger form of gastrin, stimulates cell proliferation. nih.gov This trophic effect is linked to the mobilization of intracellular calcium ([Ca2+]i) and an increase in cyclic AMP (cAMP). nih.gov Antagonists of the CCK2 receptor can block these gastrin-stimulated increases in second messengers and subsequent cell proliferation. nih.gov

Furthermore, studies have indicated that the four carboxy-terminal amino acids of gastrin-17, which constitute this compound, are essential for activating the CCK2 receptor and inducing the expression of c-fos, an early response gene involved in cell proliferation. bioscientifica.com This suggests that the trophic effects of gastrin are largely attributable to this C-terminal tetrapeptide sequence. The binding of gastrin to its receptor can also lead to the induction of other growth factors, such as heparin-binding epidermal-like growth factor, through various signaling pathways including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

Role in Gastric Mucosal Integrity and Repair Processes

Preclinical studies have consistently highlighted the crucial role of this compound in maintaining gastric mucosal integrity and promoting repair processes. medchemexpress.comwjgnet.com The gastrointestinal mucosa is constantly exposed to various noxious substances and requires robust defense and repair mechanisms to maintain its function. wjgnet.com

This compound has been shown to enhance gastric mucosal protection by stimulating the secretion and synthesis of mucus. medchemexpress.com In rat models, administration of this compound led to a significant increase in the mucin content in the mucus gel and the surface mucosal layer. medchemexpress.com This enhanced mucus barrier provides a critical line of defense against damaging agents. Furthermore, this compound prevented ethanol-induced gastric mucosal damage in a dose-dependent manner in Wistar rats. medchemexpress.com

In instances of duodenal injury induced by sodium hydroxide (B78521) in rats, the administration of this compound resulted in a significant increase in the incidence and number of villi with gastric-type epithelium. nih.gov This suggests a role for this compound in promoting the metaplastic adaptation of the duodenal mucosa in response to injury. The integrity of the gastric mucosa is a complex interplay of pre-epithelial, epithelial, and sub-epithelial defenses, and this compound appears to positively influence these protective mechanisms. wjgnet.com

Investigation of Anti-Carcinogenic Effects in Animal Models

Interestingly, despite its proliferative effects on normal gastric mucosa, some preclinical studies have suggested a potential anti-carcinogenic role for this compound in certain contexts.

In a study involving Wistar rats treated with the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine, this compound administration significantly reduced the incidence and number of adenocarcinomas. medchemexpress.commedicaljournalssweden.se This was accompanied by a lower labeling index of the antral mucosa, indicating reduced cell proliferation in the context of carcinogenesis. medchemexpress.com Another study reported that this compound, in combination with histamine, had inhibitory effects on carcinogenesis in the small intestines of rats treated with the same carcinogen. medicaljournalssweden.se Furthermore, the inhibitory effect of this compound on gastric carcinogenesis was enhanced by propranolol (B1214883) in one study. dovepress.com

These findings suggest that the role of this compound in cell proliferation is complex and may be context-dependent, potentially exerting a protective effect against the development of certain types of gastrointestinal cancers in animal models.

Neurophysiological Roles and Effects on Neurocircuitry in Animal Models

Beyond its gastrointestinal effects, this compound, also known as cholecystokinin-4 (CCK-4), has significant neurophysiological roles, primarily acting as an anxiogenic agent in the brain. wikipedia.orgebi.ac.uk

Investigation of Anxiogenic-like Effects in Experimental Animals

The administration of this compound (CCK-4) reliably induces anxiety-like behaviors in various animal models. wikipedia.orgimrpress.com This effect is mediated through the activation of CCK2 receptors in the central nervous system, particularly in brain regions associated with fear and anxiety, such as the amygdala. imrpress.com

In rats, intraperitoneal injection of CCK-4 has been shown to increase anxiety and depression-like behaviors, as measured by the elevated plus-maze and forced swimming tests, respectively. ebi.ac.uk These anxiogenic effects can be blocked by pretreatment with CCK2 receptor antagonists. imrpress.com The consistent and robust nature of CCK-4-induced anxiety has led to its common use in preclinical research as a tool to induce panic-like states for the purpose of evaluating new anxiolytic drugs. wikipedia.org

Associated Neuroendocrine and Autonomic Responses in Research

The anxiogenic effects of this compound are accompanied by distinct neuroendocrine and autonomic responses. wikipedia.org In human studies, which provide insights relevant to animal models, the administration of CCK-4 is known to provoke panic attacks along with the release of adrenocorticotropic hormone (ACTH) and cortisol. ebi.ac.uk This suggests an activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response.

Preclinical findings support the idea that the behavioral and endocrine effects of CCK-4 are mediated by the release of corticotropin-releasing hormone (CRH). ebi.ac.uk In research settings, CCK-4 administration in healthy individuals has been shown to cause a significant, though short-lived, increase in heart rate and blood pressure, indicative of an autonomic nervous system response. oup.com These cardiovascular changes are a hallmark of the panic-like state induced by the peptide. nih.gov

Exploration of Involved Brain Regions and Neurotransmitter Systems

The physiological and cellular actions of this compound, also known as cholecystokinin-tetrapeptide (CCK-4), within the central nervous system have been a subject of extensive preclinical investigation. wikipedia.orgresearchgate.net These studies, primarily in rodent models, have sought to elucidate the specific brain regions and neurotransmitter systems that mediate its effects, particularly its well-documented anxiogenic (anxiety-producing) properties. wikipedia.orgnih.gov

Research indicates that this compound acts primarily as an agonist at cholecystokinin-B (CCK-B) receptors, which are widely distributed throughout the brain. mdpi.commedchemexpress.com The binding of this compound to these receptors triggers a cascade of neurochemical events that ultimately influence behavior and physiological responses. mdpi.com

Involved Brain Regions:

Preclinical studies have identified several key brain regions that are responsive to this compound administration. In a rat model of anxiety, exposure to a predator's scent led to increased levels of CCK-4 in several brain areas, including the olfactory bulb, frontal and central cortex, dorsal and ventral striatum, central amygdala, and the nucleus of the solitary tract. nih.gov This suggests a role for endogenous CCK-4 in the natural anxiety response. nih.gov Intraperitoneal injection of this compound in these animals replicated the anxiety-like behavior, further implicating these brain regions. nih.gov

The cerebral cortex is a significant site of this compound activity, with studies in mice demonstrating high-affinity binding of this compound to CCK receptors in this region. nih.gov The amygdala, a brain structure critically involved in fear and anxiety processing, is also a key target. mdpi.com The centromedial amygdaloid nuclei, in particular, are rich in both CCK neurons and CCK2 receptors. mdpi.com The hippocampus, a region associated with memory and emotional regulation, also shows neuronal activation in response to CCK peptides. mdpi.com

Furthermore, the nucleus accumbens, a crucial component of the brain's reward system, is implicated in the effects of this compound. ebi.ac.uknih.gov Studies have shown that this compound can modulate dopamine (B1211576) release in this area. nih.gov Other areas with observed changes in neuropeptide Y (NPY), a neurotransmitter with anxiolytic properties, following CCK-4 treatment include the bed nucleus of the stria terminalis, hypothalamic paraventricular nucleus, and locus coeruleus. ebi.ac.uk

Table 1: Brain Regions Implicated in this compound's Effects in Preclinical Models

| Brain Region | Observed Effect | Animal Model |

|---|---|---|

| Olfactory Bulb | Increased CCK-4 levels | Rat |

| Frontal Cortex | Increased CCK-4 levels, increased dopamine | Rat |

| Central Cortex | Increased CCK-4 levels, increased dopamine | Rat |

| Dorsal Striatum | Increased CCK-4 levels | Rat |

| Ventral Striatum | Increased CCK-4 and CCK-8 levels | Rat |

| Central Amygdala | Increased CCK-4 levels | Rat |

| Nucleus of the Solitary Tract | Increased CCK-4 levels | Rat |

| Cerebral Cortex | High-affinity this compound binding | Mouse |

| Nucleus Accumbens | Decreased evoked dopamine release (in alcohol-preferring rats) | Rat |

| Bed Nucleus of the Stria Terminalis | Reduction in NPY-immunoreactive fibers | Rat |

| Hypothalamic Paraventricular Nucleus | Reduction in NPY-immunoreactive fibers | Rat |

| Locus Coeruleus | Reduction in NPY-immunoreactive fibers | Rat |

| Hippocampus | Neuronal activation | Rat |

Involved Neurotransmitter Systems:

This compound's actions are intricately linked with several major neurotransmitter systems in the brain.

Dopaminergic System: There is significant evidence for an interaction between this compound and the dopamine system. nih.govreferencecitationanalysis.com In a rat model of anxiety, an increase in dopamine was observed in the cortex following exposure to a predator scent, in conjunction with elevated CCK-4 levels. nih.gov In the nucleus accumbens of alcohol-preferring rats, this compound was found to decrease the evoked release of dopamine. nih.gov This modulation of dopamine activity is a key aspect of this compound's central effects. nih.govnih.gov

Serotonergic System: The serotonin (B10506) (5-hydroxytryptamine or 5-HT) system is another critical target. Intracerebroventricular administration of this compound in rats has been shown to stimulate the metabolism of 5-HT in various brain regions. nih.gov This was evidenced by a decrease in 5-HT content and a corresponding increase in its major metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA). nih.gov The ratio of 5-HIAA to 5-HT, an indicator of serotonin turnover, was significantly increased in most brain areas studied. nih.gov Furthermore, in rat cortical slices, this compound was found to increase the electrically evoked outflow of 5-HT, an effect that was preventable by a CCK-B receptor antagonist. nih.gov

Glutamatergic System: The excitatory neurotransmitter glutamate (B1630785) is also involved in the downstream effects of this compound. ebi.ac.uk In human studies, which can provide context for preclinical findings, CCK-4-induced panic has been associated with changes in glutamate levels in the anterior cingulate cortex. ebi.ac.uk Preclinical research suggests that the anxiogenic effects of this compound may be mediated, in part, through the modulation of glutamatergic signaling. nih.gov

Cholinergic System: While much of the focus has been on monoamine systems, there is also evidence for an interaction with the cholinergic system. In the guinea pig ileum, a peripheral model often used to study neurotransmitter release, this compound-induced contractions were abolished by atropine, a muscarinic acetylcholine (B1216132) receptor antagonist. nih.gov This suggests that this compound can stimulate the release of acetylcholine. nih.gov The relevance of this finding to the central nervous system requires further investigation.

Neuropeptide Y (NPY) System: this compound has been shown to interact with the NPY system, which is known to have anxiety-reducing effects. ebi.ac.uk In mice, the anxiogenic and depressive-like effects of CCK-4 were attenuated by NPY. ebi.ac.uk Conversely, treatment with CCK-4 led to a reduction in NPY-immunoreactive fibers and cells in several brain regions, including the nucleus accumbens shell, bed nucleus of the stria terminalis, prefrontal cortex, and hypothalamic arcuate nucleus. ebi.ac.uk

Table 2: Neurotransmitter Systems Modulated by this compound in Preclinical Research

| Neurotransmitter System | Effect of this compound | Brain Region(s) | Animal Model |

|---|---|---|---|

| Dopaminergic | Increased dopamine levels; Decreased evoked dopamine release | Cortex; Nucleus Accumbens | Rat |

| Serotonergic | Increased 5-HT metabolism (increased 5-HIAA/5-HT ratio); Increased evoked 5-HT outflow | Various brain regions; Cortical slices | Rat |

| Glutamatergic | Implicated in downstream anxiogenic effects | Anterior Cingulate Cortex (human data provides context) | - |

| Cholinergic | Stimulated acetylcholine release | Ileum (peripheral model) | Guinea Pig |

| Neuropeptide Y (NPY) | Decreased NPY-immunoreactive fibers and cells | Nucleus Accumbens Shell, Bed Nucleus of the Stria Terminalis, Prefrontal Cortex, Hypothalamic Arcuate Nucleus | Rat |

Synthetic Methodologies and Structure Activity Relationship Studies of Tetragastrin and Analogues

Chemical Synthesis Approaches for Tetragastrin (B1682758) and Derivatives

The synthesis of this compound and its derivatives has been achieved through both solid-phase and solution-phase methodologies, each offering distinct advantages.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) has been a cornerstone in the preparation of this compound and its analogues due to its efficiency and amenability to automation. lsu.edu In SPPS, the peptide is assembled sequentially while one end is attached to an insoluble polymer support. ucl.ac.uk This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. lsu.edu

A notable example is the synthesis of this compound using an acid-labile anchoring linkage on a polymer support. nih.gov This method utilized Nα-9-fluorenylmethyloxycarbonyl (Fmoc) and Nα-dithiasuccinoyl (Dts) amino acids for the stepwise elongation of the peptide chain. nih.gov The final cleavage of the peptide from the resin and the removal of side-chain protecting groups were accomplished using trifluoroacetic acid (TFA) in dichloromethane, yielding this compound in high purity. nih.gov Another approach involved a modified benzhydrylamine-derived linker compatible with Fmoc chemistry, which also successfully produced this compound. lsu.edu

The choice of linker is critical in SPPS as it determines the conditions required for the final cleavage of the peptide from the solid support. For instance, the use of a bis(o-methoxy)-p-alkoxybenzylamide anchoring linkage allows for the synthesis of C-terminal peptide amides under mild acidic conditions. nih.gov

Solution-Phase and Convergent Synthesis Strategies

While SPPS is highly effective, solution-phase synthesis remains a valuable technique, particularly for large-scale production and for the synthesis of complex or modified peptides. Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. One of the challenges in this approach is the purification of the product after each coupling step.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is driven by the desire to understand the structure-activity relationships (SAR) that govern its interaction with its receptors. nih.gov By systematically modifying the amino acid residues, the peptide backbone, and the N- and C-termini, researchers can probe the importance of different structural features for biological activity. acs.org

Modifications of Amino Acid Residues and Backbone Substitutions

The amino acid residues of this compound have been extensively modified to explore their roles in receptor binding and activation. The tryptophan residue is considered essential for binding to the gastrin receptor. nih.gov Modifications of the tryptophan residue, such as N-formylation, have been shown to affect gastrin binding and gastric acid secretion. nih.govnih.gov

The aspartic acid residue has also been a target for modification. For example, the L-isoaspartyl form of this compound, where the phenylalanine residue is linked to the side-chain carboxyl group of aspartate, is a substrate for certain enzymes, unlike the native form. acs.orgacs.org N-methylation of the aspartyl residue in some tetrapeptide analogues has been shown to improve in vivo activity. nih.gov

Backbone modifications, such as the introduction of pseudopeptide bonds, have also been explored to increase metabolic stability and to probe the conformational requirements for activity. acs.org For instance, replacing a peptide bond with a reduced peptide bond (CH2-NH) can alter the peptide's conformation and biological properties. eurekaselect.com

| Modification Type | Position | Specific Modification | Observed Effect |

| Amino Acid Substitution | Trp | N-formylation | Affects gastrin binding and gastric acid secretion. nih.govnih.gov |

| Amino Acid Modification | Asp | L-isoaspartyl formation | Becomes a substrate for specific enzymes. acs.orgacs.org |

| Amino Acid Modification | Asp | N-methylation | Can improve in vivo activity in certain analogues. nih.gov |

| Backbone Modification | Various | Reduced peptide bond (CH2-NH) | Alters peptide conformation and biological properties. acs.orgeurekaselect.com |

N-Terminal and C-Terminal Derivatizations

Modifications at the N- and C-termini of this compound analogues can significantly influence their pharmacological profiles. N-terminal acylation with various fatty acids has been shown to increase the lipophilicity of this compound, which can enhance its absorption. nih.gov For example, acetyl and caproyl derivatives of this compound demonstrated improved absorption from the large intestine. nih.gov

C-terminal modifications are also critical. The C-terminal amide of this compound is important for its activity. wikipedia.org The synthesis of analogues often involves ensuring the presence of this C-terminal amide, which can be achieved through specific solid-phase synthesis strategies using appropriate linkers. nih.gov

Lipophilic Modification Strategies for Research Purposes

Increasing the lipophilicity of peptides like this compound is a common strategy to improve their pharmacokinetic properties, such as membrane permeability and stability. mdpi.com This is often achieved by attaching lipid groups to the peptide, a process known as lipidation. dovepress.com

Acylation of the N-terminal amino group of this compound with fatty acids like acetic acid, caproic acid, and lauric acid results in more lipophilic derivatives. nih.gov These modifications have been shown to enhance the transdermal and intestinal delivery of this compound. dovepress.comjst.go.jp For instance, lauroyl-tetragastrin exhibited increased lipophilicity and improved intestinal absorption in research studies. nih.gov Such lipophilic modifications are valuable tools for research, allowing for better delivery of the peptide to its site of action in experimental models. dovepress.comjst.go.jp

| Modification | Purpose | Example | Outcome |

| N-terminal Acylation | Enhance absorption | Acetyl-tetragastrin, Caproyl-tetragastrin | Improved absorption from the large intestine. nih.gov |

| N-terminal Acylation | Increase lipophilicity | Lauroyl-tetragastrin | Enhanced intestinal absorption and lipophilicity. nih.gov |

| General Lipidation | Improve delivery | Conjugation with lipid groups | Improved transdermal delivery characteristics. dovepress.com |

Structure-Activity Relationship (SAR) Investigations

The C-terminal tetrapeptide amide of gastrin and cholecystokinin (B1591339) (CCK), known as this compound (Trp-Met-Asp-Phe-NH2), represents the minimal sequence required for full biological activity at the gastrin/CCK2 receptor. mdpi.combioscientifica.com Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the roles of each amino acid residue and the peptide backbone in receptor binding and functional activity.

Early research established that the biological activity of gastrin is concentrated in its C-terminal tetrapeptide sequence. mdpi.com Subsequent detailed investigations have confirmed the critical importance of each of the four amino acid residues for receptor interaction and the subsequent cellular responses, such as gastric acid secretion and c-fos gene expression. mdpi.combioscientifica.com

The tryptophan (Trp) residue at the N-terminus of this compound is essential for receptor binding. bioscientifica.comnih.gov Its removal leads to a complete loss of biological activity. portlandpress.com Studies involving modifications of the tryptophan residue have further underscored its significance in the peptide's interaction with the CCK2 receptor. nih.gov

The aspartic acid (Asp) residue is particularly sensitive to modification. Even minor changes to this residue result in a dramatic loss of activity, indicating its crucial role in both receptor binding and subsequent physiological functions like gastric acid secretion. bioscientifica.com

The C-terminal phenylalanine (Phe) amide residue is also indispensable for the biological activity of this compound. bioscientifica.com Removal of this residue not only diminishes activity but can also generate derivatives with antagonistic properties. bioscientifica.com The C-terminal amidation is itself essential for the biological activity of many polypeptide hormones, including this compound. bioscientifica.com

Theoretical conformational analysis has been employed to model the "receptor-bound" conformations of this compound analogues. These studies suggest that a spatial matching of the Trp, Asp, and Phe residues is necessary for receptor binding. researchgate.net The proposed active conformation often involves a backbone folding that resembles an alpha-helix turn. researchgate.net

The structural integrity of the this compound sequence is paramount for its biological function. Substitution of any of the four key amino acid residues—Trp, Met, Asp, or Phe—has been shown to significantly reduce its acid-stimulatory activity. mdpi.com This highlights the highly conserved nature of this bioactive motif, which has been preserved for over 600 million years of evolution. mdpi.com

The peptide backbone itself plays a crucial role. Synthesis and evaluation of pseudo-peptide analogues, where parts of the backbone are modified, have demonstrated the importance of the peptide bond structure for maintaining biological activity. capes.gov.bracs.orgeurekaselect.comdiva-portal.org

The N-terminal protecting group also influences activity and selectivity. For instance, the addition of a BOC-Ala group to the N-terminus of the this compound sequence results in "Pentagastrin," an analogue with distinct properties. mdpi.com

Identification of Key Residues for Receptor Binding and Efficacy

Development of Receptor-Selective Agonists and Antagonists for Research Tools

The development of analogues with selectivity for the two main cholecystokinin receptor subtypes, CCK-A and CCK-B, has been a major focus of research, providing valuable tools to probe the distinct physiological roles of these receptors. nih.govnih.gov

While this compound itself shows selectivity for the CCK-B receptor, modifications to its structure have yielded potent and highly selective CCK-A receptor agonists. nih.gov A notable series of such analogues possesses the general structure Boc-Trp-Lys[Nε-CO-NH-(R-Ph)]-Asp-Phe-NH2. nih.gov These tetrapeptides, in contrast to the CCK-B selective Boc-CCK-4, function as full agonists at the CCK-A receptor. nih.gov

Further optimization of a lead candidate from this series, A-71623, involved systematic replacement of the N-terminal Boc group with various amides, ureas, carbamates, and sulfonamides. nih.gov These modifications generally maintained good potency and selectivity for the CCK-A receptor. nih.govnih.gov

| Compound/Analogue | Modification | Receptor Selectivity |

| Boc-Trp-Lys[Nε-CO-NH-(R-Ph)]-Asp-Phe-NH2 | Introduction of a modified lysine (B10760008) residue | CCK-A selective agonist nih.gov |

| A-71623 | R = Me, Y = o-tolylaminocarbonyl; Tac | CCK-A selective agonist nih.gov |

| N-terminus modified analogues of A-71623 | Replacement of Boc with amides, ureas, etc. | Maintained CCK-A selectivity nih.gov |

Subtle structural changes in this compound derivatives can shift selectivity from the CCK-A to the CCK-B receptor. nih.gov For example, in the Boc-Trp-Lys[Nε-CO-NH-(R-Ph)]-Asp-Phe-NH2 series, moving substituents like a nitro or acetyl group on the phenyl ring from the 2- or 3-position to the 4-position resulted in a loss of CCK-A selectivity and a trend towards CCK-B selectivity. nih.gov These analogues, such as Boc-Trp-Lys[Nε-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2, were found to be full agonists at the CCK-B receptor. nih.gov

Pentagastrin (B549294) is another well-known selective CCK-B receptor agonist. medchemexpress.com

| Compound/Analogue | Modification | Receptor Selectivity |

| Boc-Trp-Lys[Nε-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2 | 4-nitro substituent on the phenylurea moiety | CCK-B selective agonist nih.gov |

| Boc-Trp-Lys[Nε-CO-NH-(4-Ac-Ph)]-Asp-Phe-NH2 | 4-acetyl substituent on the phenylurea moiety | CCK-B selective agonist nih.gov |

| Pentagastrin | BOC-Ala group at N-terminus | CCK-B selective agonist mdpi.commedchemexpress.com |

CCK-A Receptor Selective Analogues

Preparation of Radiolabeled this compound Analogues for Research Tracers

Radiolabeled analogues of this compound and related peptides are invaluable tools for in vivo imaging of CCK2 receptor-expressing tumors and for studying receptor distribution. researchgate.netresearchgate.net The development of these tracers involves attaching a chelator to the peptide, which can then be complexed with a radionuclide.

A variety of approaches have been explored to radiolabel gastrin and CCK analogues. For instance, CCK8 has been labeled with Indium-111 (¹¹¹In) by attaching a DTPA (diethylenetriaminepentaacetic acid) chelator to the N-terminus via a glutamate (B1630785) and glycine (B1666218) linker, creating ¹¹¹In-DTPA-Glu-G-CCK8. researchgate.net

The choice of spacer between the peptide and the chelator can significantly impact the properties of the radiotracer. researchgate.net Studies on minigastrin analogues have shown that while spacers have little effect on receptor binding affinity, they can influence metabolic stability and biodistribution. researchgate.net For example, replacing charged spacers like glutamic acid with uncharged, hydrophilic spacers such as oligoethyleneglycol, serine, or glutamine has been shown to improve serum stability and reduce kidney uptake. researchgate.net

A library of 34 peptide-chelator compounds based on CCK-8 and minigastrin sequences was synthesized and radiolabeled with ¹¹¹In to screen for candidates with improved tumor-to-kidney pharmacodynamics. nih.gov It was found that deleting a pentaglutamate sequence in gastrin analogues significantly decreased kidney uptake, and inserting histidine residues further reduced renal retention. nih.gov The peptide DOTA-HHEAYGWMDF-NH2 emerged as a promising candidate from this screen. nih.gov

| Radiolabeled Analogue | Chelator/Linker Modification | Key Finding |

| ¹¹¹In-DTPA-Glu-G-CCK8 | DTPA-Glu-G at N-terminus of CCK8 | Method for ¹¹¹In labeling researchgate.net |

| ¹¹¹In-DOTA-minigastrin analogues | Varied uncharged, hydrophilic spacers | Improved serum stability and reduced kidney uptake researchgate.net |

| ¹¹¹In-DOTA-HHEAYGWMDF-NH2 | Deletion of pentaglutamate, insertion of histidine | Highest tumor-to-kidney ratio in a screening study nih.gov |

Advanced Research Methodologies and Experimental Models in Tetragastrin Studies

In Vitro Cellular and Biochemical Assay Systems

In vitro models provide a controlled environment to dissect the specific cellular and biochemical effects of tetragastrin (B1682758). These systems are instrumental in identifying target cells, receptor interactions, and downstream signaling pathways.

The study of this compound's effects on gastric mucin synthesis has been facilitated by the use of isolated cell preparations and organ culture models. In one such model, full-thickness gastric corpus mucosa from rats is cultured to examine the incorporation of radiolabeled precursors into mucin. physiology.org This technique allows for the direct assessment of mucin biosynthesis in response to this compound. To further pinpoint the cellular targets of this compound, studies have utilized preparations where surface mucous cells are removed, enabling a comparison of this compound's effects on different layers of the gastric mucosa. physiology.org

Organ culture of tissues like the rabbit pancreas has also been employed to study the direct effects of this compound on pancreatic enzyme secretion. jst.go.jp This ex vivo approach maintains the tissue architecture, providing a more physiologically relevant context than isolated cell lines.

Membrane receptor binding assays are fundamental in characterizing the interaction of this compound with its receptors. These assays typically use membrane preparations from cells or tissues that express cholecystokinin (B1591339) (CCK) receptors. For instance, recombinant human CCK1 and CCK2 receptor membrane preparations are commercially available for use in radioligand binding assays.

Studies have utilized these assays to determine the binding affinity of this compound and its analogs to different receptor subtypes. For example, binding affinity against the cholecystokinin type B receptor has been measured on guinea pig cortex membranes and in Chinese Hamster Ovary (CHO) cells expressing the rat cholecystokinin type B receptor. These experiments often involve competitive binding, where the ability of unlabeled this compound to displace a radiolabeled ligand is quantified to determine its inhibition constant (Ki). Such studies have been crucial in understanding the structure-activity relationship of this compound and in the development of receptor-specific ligands. nih.gov

This compound's influence on various enzymatic activities is a key area of investigation. A prominent example is the measurement of adenylate cyclase activity in rat gastric mucosa preparations. In these assays, the conversion of ATP to cyclic AMP (cAMP) is quantified in the presence and absence of this compound to determine its effect on this signaling enzyme.

Another significant area of study is the effect of this compound on H+/K+-ATPase (proton pump) activity in isolated gastric mucosal microsomes. nih.govsemanticscholar.org The inhibitory or stimulatory effects of compounds on this enzyme are assessed by measuring its ATPase activity under different pH conditions. nih.govsemanticscholar.org Furthermore, the impact of this compound on pancreatic enzyme secretion, such as amylase and trypsinogen, has been quantified in both in vitro and in vivo models. jst.go.jp The activity of these digestive enzymes in pancreatic juice is measured to understand the secretory response to this compound stimulation. jst.go.jp

The role of this compound in cell growth and gene regulation is investigated using a variety of assays. Cell proliferation can be assessed using techniques like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. spandidos-publications.com The labeling index, determined by the incorporation of labeled nucleotides, is another method used to quantify cell proliferation in tissues.

Gene expression studies are critical for understanding the molecular changes induced by this compound. Recent microarray analyses of mouse stomach mucosa have identified potential new gastric growth factors, such as parathyroid hormone-like hormone (Pthlh), whose expression may be regulated by gastrin. umich.edu Techniques like RT-PCR are employed to quantify the mRNA expression of specific genes, such as cyclooxygenase-2 (COX-2) and the H+/K+ ATPase α subunit, in response to this compound or related stimuli. spandidos-publications.com These assays provide insights into the signaling pathways that mediate the proliferative and other cellular effects of this compound. nih.govresearchgate.net

Elucidating the signal transduction pathways activated by this compound is crucial for a comprehensive understanding of its mechanism of action. The activation of pathways like the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) cascades is often investigated. nih.gov These pathways are known to regulate key cellular processes such as cell proliferation, migration, and survival. nih.govresearchgate.net

Techniques to study these pathways include analyzing the phosphorylation status of key signaling proteins. For example, the tyrosine phosphorylation of the EGF receptor, which can be initiated by gastrin-stimulated release of heparin-binding EGF-like growth factor (HB-EGF), is a critical event in the downstream activation of the ERK cascade. nih.gov Integrated transcriptome and metabolome analysis can also provide a broader view of the cellular response to stimuli, identifying enriched pathways such as plant hormone signal transduction in relevant models. mdpi.com

Cell Proliferation and Gene Expression Assays

In Vivo Experimental Animal Models for Mechanistic Studies

In vivo animal models are indispensable for studying the integrated physiological effects of this compound in a whole-organism context. These models allow for the investigation of complex interactions between different organs and systems that cannot be replicated in vitro.

Male Wistar rats are a commonly used animal model for studying the effects of this compound on the gastric mucosa. In these studies, this compound is often administered subcutaneously to investigate its role in gastric mucosal protection against injuries induced by agents like 50% ethanol. The Ghosh & Schild rat model is another established in vivo system used to assess the effects of this compound on gastric acid secretion. nih.govsemanticscholar.org In this model, a gastric fistula is created to allow for the collection and measurement of gastric acid output in response to secretagogues like this compound. semanticscholar.org

Inbred Wistar rats have also been used in long-term studies to examine the effect of this compound on the development of gastric adenocarcinoma induced by carcinogens such as N-methyl-N'-nitro-N-nitrosoguanidine. Furthermore, the effects of this compound on pancreatic enzyme secretion have been studied in rabbits, providing insights into its role in pancreatic physiology. jst.go.jp

The following table provides a summary of in vivo studies using this compound:

| Animal Model | Investigated Effect | Key Findings |